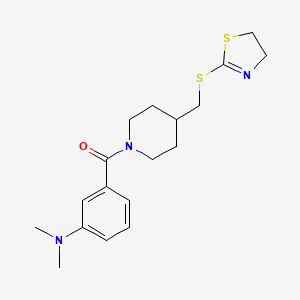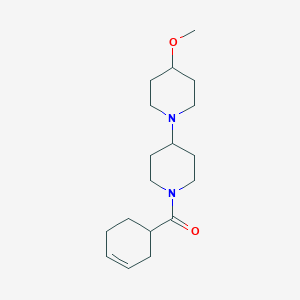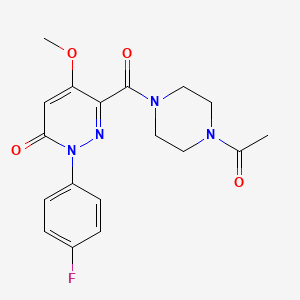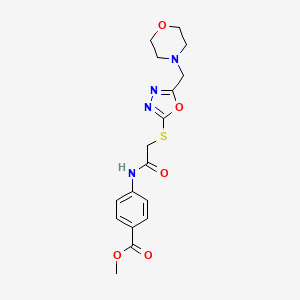![molecular formula C12H16N4O3S B2524776 Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate CAS No. 922128-57-2](/img/structure/B2524776.png)
Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate" is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. For instance, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one was performed using a condensation reaction in supercritical carbon dioxide, which is an innovative solvent-free approach . Similarly, other derivatives have been synthesized through condensation reactions, as seen in the synthesis of a novel pyrimidine derivative . These methods could potentially be adapted for the synthesis of "Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate".
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized using techniques such as X-ray single crystal diffraction, NMR, and IR spectroscopy . Density Functional Theory (DFT) calculations, including optimized structure analysis and Hirshfeld surface analysis, have been employed to understand the geometrical parameters and to compare them with experimental data . These analyses provide a foundation for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been explored in the context of synthesizing various fused-ring systems and heterocyclic compounds . These studies demonstrate the versatility of the triazolopyrimidine core in chemical reactions, which could be informative for predicting the reactivity of "Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate".
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as their spectroscopic characteristics and antibacterial activity, have been evaluated . Theoretical calculations have also been used to predict properties like Non-Linear Optical (NLO) behavior and Molecular Electrostatic Potential (MEP) . These studies provide insights into the potential properties of the compound , including its possible applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound and its analogs have been synthesized through various chemical reactions, illustrating the versatility and reactivity of these molecules. For instance, the cyclization of isothiosemicarbazones has been demonstrated as a novel route to produce 2-amino[1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the compound's relevance in synthesizing heterocyclic compounds (Yamazaki, C., Miyamoto, Y., & Sakima, H., 1994). Similarly, studies on the synthetic utility of heteroaromatic azido compounds have led to the preparation of triazolo[1,5-a]thieno[3,2-d]pyrimidines, further highlighting the chemical diversity achievable with these frameworks (Westerlund, C., 1980).
Molecular Docking and Theoretical Studies
Research involving molecular docking and Density Functional Theory (DFT) calculations has provided insights into the interactions and potential biological applications of these compounds. For example, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has been analyzed for its binding energy and potential as a cancer treatment inhibitor, indicating the significance of these compounds in drug discovery and development (Sert, Y. et al., 2020).
Antimicrobial and Insecticidal Activities
Several studies have been conducted to assess the biological activities of these compounds, including their antimicrobial and insecticidal properties. For instance, new heterocycles incorporating a thiadiazole moiety have shown promise as insecticidal agents against the cotton leafworm, illustrating the potential application of these compounds in agricultural pest control (Fadda, A. et al., 2017). Additionally, thiazolopyrimidines have been synthesized and evaluated for their antimicrobial activity, demonstrating the compounds' relevance in addressing microbial resistance (Said, M. et al., 2004).
Tuberculostatic Activity
Compounds derived from Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate have been explored for their potential in treating tuberculosis. The synthesis of structural analogs and their evaluation for tuberculostatic activity highlight the importance of these molecules in medicinal chemistry and the search for new therapeutic agents (Titova, Y. et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate is a complex organic compound that may interact with a variety of biological targets. Triazole compounds, which are structurally similar, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids in the active site of the target protein .
Biochemical Pathways
Triazole compounds are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Triazole compounds are known to have a wide range of effects, including antimicrobial, antiviral, and anti-inflammatory activities .
Action Environment
The action of Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate, like that of all drugs, can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .
Propiedades
IUPAC Name |
methyl 2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-4-7-6-9(17)13-11-14-15-12(16(7)11)20-8(5-2)10(18)19-3/h6,8H,4-5H2,1-3H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENDMPIOGZWNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SC(CC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2524694.png)
![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2524695.png)
![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)

![1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2524698.png)

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2524716.png)